5,6-Dihydroquinolin-5-ol
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Overview
Description
5,6-Dihydroquinolin-5-ol is a heterocyclic organic compound that belongs to the quinoline family. It features a quinoline ring system with a hydroxyl group at the 5-position and a partially saturated 5,6-dihydro moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroquinolin-5-ol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For example, the reduction of 5,6-dihydroquinoline-8-ol using sodium borohydride (NaBH4) in the presence of acetic acid can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions to form the desired quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the quinoline ring or modify the hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,6-dione, while reduction can produce fully saturated quinoline derivatives.
Scientific Research Applications
5,6-Dihydroquinolin-5-ol has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 4-position.
2-Hydroxyquinoline: Features the hydroxyl group at the 2-position and exhibits different chemical properties.
5,7-Dihydroquinolin-8-ol: Another related compound with different substitution patterns.
Uniqueness
5,6-Dihydroquinolin-5-ol is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structural feature imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
5,6-dihydroquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPPDZXRVKTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C1O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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